This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is typically synthesized through chemical reactions involving simpler precursors or through biocatalytic processes in industrial settings.
1-Aminobutane-2,3-diol is classified as an amino alcohol. This classification highlights its dual functional nature, allowing it to participate in a variety of chemical reactions typical of both amines and alcohols. It falls under the broader category of chiral compounds due to the presence of stereogenic centers in its structure.
The synthesis of 1-Aminobutane-2,3-diol can be achieved through several methods:
The reduction reaction typically occurs in an inert atmosphere and at low temperatures to minimize side reactions. For industrial production, catalytic hydrogenation is often employed using metal catalysts like palladium on carbon under high pressure and temperature conditions.
The molecular structure of 1-Aminobutane-2,3-diol features two hydroxyl groups (-OH) and one amino group (-NH2) attached to a butane backbone. Its structural representation can be described as:
The compound has the following structural data:
1-Aminobutane-2,3-diol undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-Aminobutane-2,3-diol involves its participation in various biochemical pathways due to its functional groups. The amino group can interact with other biomolecules, potentially acting as a precursor for biologically active compounds. The hydroxyl groups may facilitate hydrogen bonding interactions that influence solubility and reactivity in biological systems.
The compound has a high gastrointestinal absorption rate but does not readily penetrate the blood-brain barrier . Its log P values suggest it is more hydrophilic than lipophilic.
1-Aminobutane-2,3-diol has numerous applications across various scientific fields:
The stereoselective construction of 1-aminobutane-2,3-diol derivatives leverages cycloaddition chemistry and nucleophilic alkylation to control chiral center formation. A prominent approach employs a formal [2+2] cycloaddition between methyl 2-acetamidoacrylate and ketene diethyl acetal, yielding a cyclobutane intermediate. This intermediate undergoes regioselective alkylation using methylmagnesium bromide to install the methyl group at the C2 position of the cyclobutane ring, producing stereodefined 2-amino-1,3-diol scaffolds. The reaction proceeds via a tandem Michael–Dieckmann process, enabling efficient ring formation with moderate to high diastereoselectivity (dr 5:1 to 8:1) [3].
Alternative routes exploit chiral pool starting materials. Furyl-based aldehydes react with furyllithium to generate 1-(2-furyl)-1,3-diol intermediates, which are subsequently transformed into four diastereoisomeric 1-(2-furyl)-2-aminobutane-1,3-diols through reductive amination. This method achieves excellent stereocontrol (de >95%) but requires multi-step purification [6]. Similarly, ozonolysis of vinyl-substituted (1R,2S)-2-amino alcohols derived from (R)-cyanohydrins provides direct access to enantiopure (1R,2S)-2-amino-1,3-diols [7].
Table 1: Stereoselective Synthesis Strategies for 1-Aminobutane-2,3-diol Derivatives
Method | Key Reagents/Intermediates | Diastereoselectivity (dr) | Yield (%) |
---|---|---|---|
[2+2] Cycloaddition/Alkylation | Methyl 2-acetamidoacrylate, Grignard | 5:1 – 8:1 | 65–78 |
Chiral Cyanohydrin Ozonolysis | (R)-Cyanohydrins, Ozone | >20:1 | 70–85 |
Reductive Amination | Furyl aldehydes, Furyllithium | >19:1 | 60–75 |
Catalytic asymmetric synthesis provides efficient access to enantiomerically enriched 1-aminobutane-2,3-diols. Potassium osmate(VI)-catalyzed anti-aminohydroxylation of allylic carbamates stands out for its stereoselectivity. For example, isopinocarveol (derived from (−)-α-pinene) is converted to a carbamate intermediate, which undergoes osmate-mediated coupling with t-butyl hypochlorite (t-BuOCl) in the presence of diisopropylethylamine (DIPEA). This reaction exclusively yields the diexo-fused tricyclic oxazolidin-2-one with >99% enantiomeric excess (ee) [8].
Monoterpene-based chiral auxiliaries enhance stereocontrol. (1R)-(−)-Myrtenol serves as a precursor for spiro-oxazolidinone synthesis via analogous osmate catalysis, affording the spiro derivative with complete regio- and stereoselectivity. The absolute configuration is confirmed through X-ray crystallography and NMR spectroscopy, demonstrating the method’s reliability for generating quaternary stereocenters [8]. Reduction of these oxazolidinones with lithium aluminum hydride (LiAlH₄) delivers enantiopure N-methyl-2-amino-1,3-diols, while alkaline hydrolysis provides primary aminodiols without racemization .
Solvent polarity critically influences stereoselectivity in 1-aminobutane-2,3-diol synthesis. Studies on methylmagnesium bromide additions to cyclobutanone intermediates reveal a linear correlation between solvent polarity (measured by the Eₜ(30) parameter) and diastereomeric ratios. Polar solvents like water (Eₜ(30) = 63.1) favor trans-diastereomers (dr 3:1), while non-polar solvents like toluene (Eₜ(30) = 33.9) preferentially yield cis-isomers (dr 4:1) [3] [5].
The dielectric constant (ε) of the medium further modulates transition state stability. High-ε solvents stabilize charged intermediates in Grignard additions, accelerating reaction rates but potentially compromising selectivity. Optimal balance is achieved in tetrahydrofuran (ε = 7.6, Eₜ(30) = 37.4), which affords both high yield (78%) and moderate stereoselectivity (dr 6:1) [3]. Temperature synergizes with solvent effects; reactions performed at −78°C in diethyl ether enhance anti-selectivity by slowing competing epimerization pathways.
Table 2: Solvent Effects on Diastereoselectivity of Cyclobutanone Alkylation
Solvent | Eₜ(30) (kcal/mol) | Dielectric Constant (ε) | dr (trans:cis) |
---|---|---|---|
Water | 63.1 | 80.1 | 3:1 |
Dimethylformamide | 43.8 | 36.7 | 2.5:1 |
Tetrahydrofuran | 37.4 | 7.6 | 6:1 |
Toluene | 33.9 | 2.4 | 1:4 |
Solid-phase methodologies enable efficient purification and combinatorial synthesis of 1-aminobutane-2,3-diol libraries. A key strategy immobilizes oxazole intermediates on resin supports. For example, Wang resin-bound oxazoles undergo nucleophilic ring cleavage by 3,4-diaminopyridine, directly yielding pyrido[3,4-b]pyrazine-fused aminodiol precursors. This approach minimizes chromatography and achieves 85% yield with >95% purity after simple filtration and washing [9].
Heterogeneous catalysts also facilitate selective transformations. Copper(II) oxide (CuO) or zinc oxide (ZnO) supported on silica catalyzes the amination of glyceraldehyde derivatives to generate 3-amino-1,2-propanediol intermediates. These catalysts operate under mild conditions (50–80°C), with CuO exhibiting superior activity (turnover frequency = 120 h⁻¹) and reusability (>5 cycles without leaching) [9]. Additionally, immobilized lipases catalyze kinetic resolutions of racemic aminodiols, enriching enantiopurity via ester hydrolysis. Candida antarctica Lipase B (CAL-B) achieves enantiomeric ratios (E) >200 for acetylated derivatives [10].
Alkaline hydrolysis of resin-bound oxazolidinones represents another scalable approach. Treatment with sodium hydroxide (2M) cleaves the oxazolidinone ring while simultaneously releasing the aminodiol product into solution, leaving impurities immobilized. This method achieves 90% recovery with <2% epimerization, making it ideal for acid-sensitive derivatives .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1